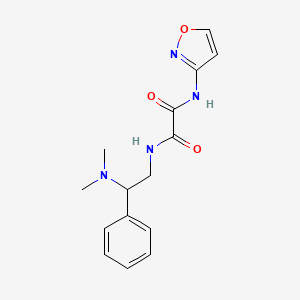

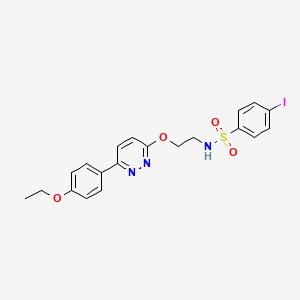

1-(2-chlorobenzyl)-3-(3,4-dimethoxyphenyl)quinazoline-2,4(1H,3H)-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-(2-chlorobenzyl)-3-(3,4-dimethoxyphenyl)quinazoline-2,4(1H,3H)-dione is a quinazoline derivative that has been studied for its potential as a therapeutic agent. This compound has been shown to have a variety of biochemical and physiological effects, making it a promising candidate for further research.

Aplicaciones Científicas De Investigación

Synthesis and Pharmacological Properties

1-(2-chlorobenzyl)-3-(3,4-dimethoxyphenyl)quinazoline-2,4(1H,3H)-dione has been studied for its potential in pharmacological applications. A study by Eguchi et al. (1991) synthesized variants of this compound to investigate their hypotensive activities, finding that certain substitutions significantly enhanced activity. For instance, a compound with 2-(1-piperidinyl)ethyl substitution showed 23 times more potency than papaverine, highlighting its potential in vascular relaxation applications (Eguchi et al., 1991).

Catalytic Synthesis Techniques

The synthesis of quinazoline-2,4(1H,3H)-diones, including derivatives like this compound, has been a focus of research to improve efficiency and sustainability. Patil et al. (2008) and Mizuno et al. (2007) developed methods using cesium carbonate and carbon dioxide, respectively, for the efficient synthesis of these compounds. These techniques are important for producing key intermediates in drug synthesis, such as Prazosin and Doxazosin (Patil et al., 2008), (Mizuno et al., 2007).

Antimicrobial and Cytotoxic Properties

Research by El‐Sabbagh et al. (2010) and Deady et al. (2003) explored the antimicrobial and cytotoxic properties of quinazoline derivatives. These studies indicate the potential of these compounds in treating microbial infections and in cancer therapy. For example, certain derivatives showed significant activity against Gram-positive and negative bacteria and exhibited cytotoxicity against liver carcinoma cells (El‐Sabbagh et al., 2010), (Deady et al., 2003).

Herbicide Development

In the field of agriculture, He et al. (2020) discovered that certain quinazoline-2,4(1H,3H)-dione hybrids show potent inhibition against 4-Hydroxyphenylpyruvate dioxygenase, a key target in herbicide development. These compounds demonstrated excellent herbicidal activity against various weeds, suggesting their use in resistant weed control (He et al., 2020).

Green Chemistry Approaches

Vessally et al. (2017) highlighted the importance of green chemistry in the synthesis of quinazoline-2,4(1H,3H)-diones. They emphasized the need for environmentally friendly and sustainable methods, considering the wide application of these compounds in the pharmaceutical industry (Vessally et al., 2017).

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis pathway for 1-(2-chlorobenzyl)-3-(3,4-dimethoxyphenyl)quinazoline-2,4(1H,3H)-dione involves the condensation of 2-chlorobenzylamine with 3,4-dimethoxybenzaldehyde to form the corresponding Schiff base, which is then cyclized with anthranilic acid to yield the target compound.", "Starting Materials": [ "2-chlorobenzylamine", "3,4-dimethoxybenzaldehyde", "anthranilic acid", "acetic anhydride", "sodium acetate", "ethanol", "diethyl ether", "petroleum ether" ], "Reaction": [ "Step 1: Dissolve 2-chlorobenzylamine (1.0 equiv) and 3,4-dimethoxybenzaldehyde (1.2 equiv) in ethanol and add a catalytic amount of acetic acid. Stir the mixture at room temperature for 2-3 hours to form the corresponding Schiff base.", "Step 2: Filter the precipitate and wash it with diethyl ether. Dry the product under vacuum to obtain the Schiff base as a yellow solid.", "Step 3: Dissolve the Schiff base (1.0 equiv) and anthranilic acid (1.2 equiv) in ethanol and add a catalytic amount of acetic acid. Heat the mixture under reflux for 6-8 hours to cyclize the Schiff base and form the target compound.", "Step 4: Cool the reaction mixture to room temperature and filter the precipitate. Wash the product with diethyl ether and dry it under vacuum to obtain the target compound as a yellow solid.", "Step 5: Purify the product by recrystallization from petroleum ether to obtain pure 1-(2-chlorobenzyl)-3-(3,4-dimethoxyphenyl)quinazoline-2,4(1H,3H)-dione." ] } | |

| 899922-83-9 | |

Fórmula molecular |

C23H19ClN2O4 |

Peso molecular |

422.87 |

Nombre IUPAC |

1-[(2-chlorophenyl)methyl]-3-(3,4-dimethoxyphenyl)quinazoline-2,4-dione |

InChI |

InChI=1S/C23H19ClN2O4/c1-29-20-12-11-16(13-21(20)30-2)26-22(27)17-8-4-6-10-19(17)25(23(26)28)14-15-7-3-5-9-18(15)24/h3-13H,14H2,1-2H3 |

Clave InChI |

AGVDSFYCZYCKNF-UHFFFAOYSA-N |

SMILES |

COC1=C(C=C(C=C1)N2C(=O)C3=CC=CC=C3N(C2=O)CC4=CC=CC=C4Cl)OC |

Solubilidad |

not available |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2689847.png)

![(1R,5S,6R)-6-Acetyl-3-benzyl-3-azabicyclo[3.2.0]heptane-2,4-dione](/img/structure/B2689850.png)

![N-(2-(furan-2-yl)-2-hydroxypropyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2689856.png)

![N-ethyl-3-oxo-N-phenyl-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide](/img/structure/B2689862.png)

![(4-(((6-Cyclopropylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)(4,5,6,7-tetrahydrobenzo[d]isoxazol-3-yl)methanone](/img/structure/B2689863.png)

![5-amino-4-(1H-benzo[d]imidazol-2-yl)-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1H-pyrrol-3(2H)-one](/img/structure/B2689864.png)